4-Propanoylbenzoic Acid: Technical Monograph on Synthesis, Reactivity, and Applications
4-Propanoylbenzoic Acid: Technical Monograph on Synthesis, Reactivity, and Applications
Executive Summary & Chemical Identity
4-Propanoylbenzoic acid (CAS: 4219-55-0), also known as p-propionylbenzoic acid, is a bifunctional aromatic building block characterized by a para-substituted benzene ring bearing a carboxylic acid and a propanoyl (ethyl ketone) moiety.[1] Its dual functionality—an electrophilic ketone and a nucleophilic/acidic carboxyl group—makes it a critical intermediate in the synthesis of protease inhibitors, chiral
This guide provides a rigorous technical analysis of its properties, validated synthesis protocols, and analytical characterization, designed for researchers in medicinal chemistry and materials science.[2]
Chemical Profile
| Property | Detail |
| IUPAC Name | 4-Propanoylbenzoic acid |
| Common Synonyms | p-Propionylbenzoic acid; 4-Propionylbenzoic acid |
| CAS Number | 4219-55-0 |
| Molecular Formula | |
| Molecular Weight | 178.18 g/mol |
| SMILES | CCC(=O)C1=CC=C(C=C1)C(=O)O |
| Structure | Para-substituted benzene (C1: COOH, C4: C(=O)Et) |
Physicochemical Properties
The following data aggregates experimental observations and high-confidence predictive models suitable for experimental design.
| Parameter | Value | Context/Notes |
| Appearance | White to off-white crystalline solid | Standard purity >97% |
| Melting Point | 198–202 °C (Experimental) | High crystallinity due to H-bonding |
| Boiling Point | ~348 °C (Predicted) | Decomposes before boiling at atm pressure |
| pKa (Acid) | 3.72 ± 0.10 | More acidic than benzoic acid (pKa 4.[1][2]2) due to electron-withdrawing ketone |
| Solubility | DMSO, Methanol, Ethanol, Dioxane | Sparingly soluble in water; soluble in alkaline aq.[2] solutions |
| LogP | 2.1 (Predicted) | Moderate lipophilicity |
Synthesis Protocols
Two primary routes exist for the generation of 4-propanoylbenzoic acid. The Hydrolysis Route is preferred for laboratory-scale high-purity synthesis, while the Oxidation Route is relevant for industrial feedstock conversion.[2]
Protocol A: Alkaline Hydrolysis of 4-Cyanopropiophenone (Recommended)
This method, adapted from protease inhibitor synthesis workflows (e.g., US Patent 10,723,709), offers high regioselectivity and yield.[2]
Reagents:
-
4-Cyanopropiophenone (4-Propanoylbenzonitrile)
-
2N Sodium Hydroxide (NaOH)[2]
-
1,4-Dioxane (Solvent)
-
Concentrated HCl (for workup)[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-cyanopropiophenone (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 2N NaOH.
-
Reflux: Heat the reaction mixture to 95–100 °C (reflux) with vigorous stirring. Maintain for 12–18 hours.
-
Workup: Cool the mixture to room temperature. Dilute with water.[2][8]
-
Extraction (Impurity Removal): Wash the alkaline aqueous layer with diethyl ether to remove unreacted nitrile or non-acidic byproducts.[2]
-
Precipitation: Acidify the aqueous layer to pH ~2 using concentrated HCl. The product will precipitate as a white solid.[2]
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[2] Recrystallize from ethanol/water if necessary.[2]
Protocol B: Friedel-Crafts Acylation (Alternative)
Direct acylation of benzoic acid is difficult due to ring deactivation.[2] The standard alternative involves acylating alkylbenzenes followed by oxidation.[2]
-
Acylation: Reaction of ethylbenzene with propionyl chloride (
catalyst) yields 4-ethylpropiophenone (major product due to sterics).[2] -
Oxidation: Oxidation of the ethyl group to a carboxyl group using
or .[2] Note: This route is less selective as the propionyl group is also susceptible to oxidative cleavage (Baeyer-Villiger type side reactions).
Figure 1: Hydrolytic synthesis pathway from nitrile precursor to carboxylic acid.
Reactivity & Applications
Biocatalysis & CYP450 Studies
4-Propanoylbenzoic acid serves as a model substrate for Cytochrome P450 (CYP199A4) enzymes.[2][3][5][9][10]
-
Regioselectivity: The enzyme selectively hydroxylates the C2 position of the propanoyl chain (alpha to the carbonyl is C2 in biological nomenclature relative to the chain, or C-alpha in chemical terms).[2]
-
Significance: This reaction demonstrates the ability of engineered enzymes to perform difficult C-H activation on deactivated aromatic ketones, producing chiral
-hydroxyketones which are precursors for pharmaceutical stereocenters.[2][5]
Medicinal Chemistry (Protease Inhibitors)
The compound acts as a "warhead" builder or a linker.[2]
-
Derivatization: The carboxylic acid is typically coupled to an amine (amide coupling) to attach the phenyl-ketone moiety to a peptidomimetic scaffold.[2]
-
Mechanism: The ketone carbonyl can form reversible covalent bonds with active site serine or cysteine residues in proteases, or simply act as a hydrogen bond acceptor in the S1/S2 pockets of enzymes like Cathepsin or Thrombin.[2]
Metal-Organic Frameworks (MOFs)
-
Ligand Type: Ditopic linker.[2]
-
Geometry: The angle between the carboxylate binding site and the ketone oxygen allows for specific coordination geometries.[2] The ketone oxygen can participate in weak coordination or hydrogen bonding within the MOF pore, potentially enhancing gas adsorption selectivity (
vs ).[2]
Figure 2: Biocatalytic conversion pathway mediated by CYP199A4.[2]
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The structure is confirmed by the distinct ethyl ketone pattern and the para-substituted aromatic system.[2]
NMR (500 MHz, DMSO-- 13.0+ ppm (Broad s, 1H): Carboxylic acid proton (-COOH ).[2]
- 8.05–8.15 ppm (m, 4H): Aromatic protons (AA'BB' system).[2] The protons ortho to the ketone and ortho to the acid are magnetically similar due to the electron-withdrawing nature of both groups, often appearing as a tight multiplet or two doublets.[2]
-
3.05 ppm (q,
Hz, 2H): Methylene protons of the propanoyl group (-C(=O)-CH -CH ).[2] -
1.15 ppm (t,
Hz, 3H): Methyl protons of the propanoyl group (-CH -CH ).[2]
Infrared Spectroscopy (IR)[2][4]
-
~2800–3200 cm
: Broad O-H stretch (Carboxylic acid dimer).[2] -
~1680–1690 cm
: C=O stretch (Aromatic ketone).[2] -
~1690–1710 cm
: C=O stretch (Carboxylic acid).[2] Note: These two carbonyl peaks may overlap or appear as a split band depending on solvent/solid state.[2]
References
-
Biocatalytic Hydroxylation: Lee, J. H., et al. (2024).[2] "Selective
-Hydroxyketone Formation and Subsequent C–C Bond Cleavage by Cytochrome P450 Monooxygenase Enzymes." ACS Catalysis.[2] [2] -
Synthesis Protocol: "Protease Inhibitors and Methods of Use." US Patent 10,723,709 B2 (2020).[2]
-
Chemical Identity: PubChem Compound Summary for CID 20202, 4-Propanoylbenzoic acid.[2] [2]
-
MOF/Ligand Context: BenchChem Technical Data, 4-Propanoylbenzonitrile (Precursor) Reactivity Profile. [2]
Sources
- 1. p-Propionylbenzoic acid | C10H10O3 | CID 20202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective α-Hydroxyketone Formation and Subsequent C–C Bond Cleavage by Cytochrome P450 Monooxygenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Propanoylbenzonitrile|High-Quality Research Chemical [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US10723709B2 - Protease inhibitors - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
